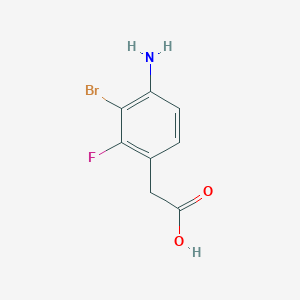![molecular formula C14H27N3O3 B14792462 tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]carbamate](/img/structure/B14792462.png)
tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)carbamate is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminopropanamido group, and a cyclohexyl ring. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Aminopropanamido Group: This step involves the reaction of the cyclohexyl ring with an appropriate aminopropanamido precursor under controlled conditions.
Attachment of the tert-Butyl Group:
Industrial Production Methods
Industrial production of (S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)carbamate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
(S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a reagent in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context. The exact molecular targets and pathways involved can vary based on the specific application and research focus.
Comparison with Similar Compounds
Similar Compounds
- (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(isopropyl)carbamate
- (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate
- (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate
Uniqueness
(S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)carbamate is unique due to its specific tert-butyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C14H27N3O3 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]carbamate |
InChI |
InChI=1S/C14H27N3O3/c1-9(15)12(18)16-10-5-7-11(8-6-10)17-13(19)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)(H,17,19) |
InChI Key |
ZNPRGXOEYHPPBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


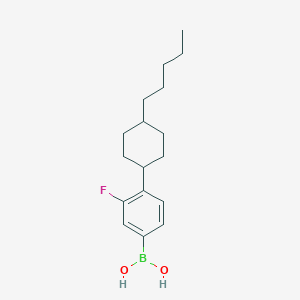

![3-[3-[(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B14792385.png)
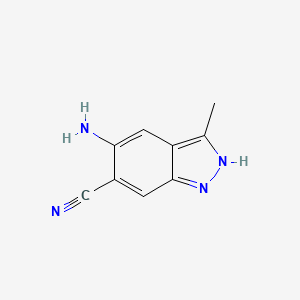
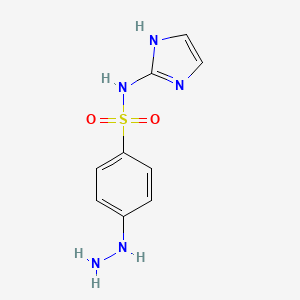
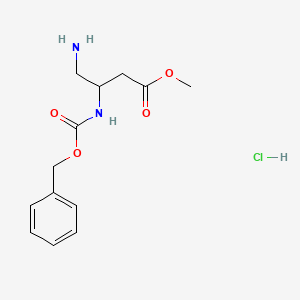
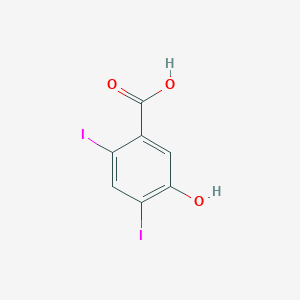
![rel-tert-Butyl (3aR,6aR)-2-(2-(benzyloxy)-2-oxoethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B14792428.png)
![6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-2,3-dimethylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B14792430.png)
![N-{9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide](/img/structure/B14792434.png)
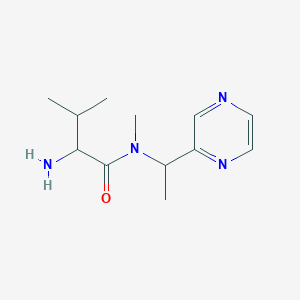
![2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide](/img/structure/B14792448.png)
![7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione;dihydrochloride](/img/structure/B14792469.png)
